molecular formula C8H19N B13530352 2,4-Dimethylhexan-1-amine

2,4-Dimethylhexan-1-amine

Cat. No.: B13530352
M. Wt: 129.24 g/mol
InChI Key: YKSSRNAGQDAYQH-UHFFFAOYSA-N
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Description

2,4-Dimethylhexan-1-amine is an organic compound with the molecular formula C8H19N. It is a type of amine, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylhexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with halogenoalkanes. For instance, heating a halogenoalkane with a concentrated solution of ammonia in ethanol can produce the desired amine . Another method involves the reduction of nitriles using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with a dilute acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylhexan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce corresponding amides, while reduction can yield primary amines.

Scientific Research Applications

2,4-Dimethylhexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethylhexan-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. Its basicity allows it to form salts with acids, which can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

2,4-Dimethylhexan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of the amine functional group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

2,4-dimethylhexan-1-amine

InChI

InChI=1S/C8H19N/c1-4-7(2)5-8(3)6-9/h7-8H,4-6,9H2,1-3H3

InChI Key

YKSSRNAGQDAYQH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)CN

Origin of Product

United States

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